molecular formula C25H43NO2 B15161870 N-Hydroxy-N-phenylnonadecanamide CAS No. 142169-26-4

N-Hydroxy-N-phenylnonadecanamide

Cat. No.: B15161870
CAS No.: 142169-26-4
M. Wt: 389.6 g/mol
InChI Key: IPOIGCWJIXXDCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-N-phenylnonadecanamide typically involves the reaction of nonadecanoic acid with N-hydroxyaniline. The reaction is carried out under controlled conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-phenylnonadecanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl nonadecanoic acid, while reduction could produce N-phenyl nonadecanamine .

Scientific Research Applications

N-Hydroxy-N-phenylnonadecanamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-phenylnonadecanamide involves its interaction with specific molecular targets and pathways. It is believed to modulate lipid metabolism and signaling by interacting with enzymes and receptors involved in these processes. The exact molecular targets and pathways are still under investigation, but it is thought to influence the activity of enzymes such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) .

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-N-phenyloctadecanamide
  • N-Hydroxy-N-phenylheptadecanamide
  • N-Hydroxy-N-phenyldodecanamide

Uniqueness

N-Hydroxy-N-phenylnonadecanamide is unique due to its specific chain length and the presence of both hydroxyl and phenyl groups. This combination imparts distinct physicochemical properties, making it suitable for specific applications that similar compounds may not fulfill .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry

Properties

CAS No.

142169-26-4

Molecular Formula

C25H43NO2

Molecular Weight

389.6 g/mol

IUPAC Name

N-hydroxy-N-phenylnonadecanamide

InChI

InChI=1S/C25H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-25(27)26(28)24-21-18-17-19-22-24/h17-19,21-22,28H,2-16,20,23H2,1H3

InChI Key

IPOIGCWJIXXDCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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